N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic indoline derivative featuring a 1-acetyl-2,3-dihydro-1H-indol-6-yl core linked to a 3-fluoro-4-methoxy-substituted benzene sulfonamide group. The compound’s structure combines a partially saturated indole (indoline) scaffold with a sulfonamide moiety, which is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability. The acetyl group at the indoline’s 1-position likely enhances solubility or modulates steric interactions, while the fluorine and methoxy substituents on the benzene ring may influence electronic properties and target binding .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNGYDJDWCAQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the acetylated indole with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting their activity. The indole core can interact with various receptors in the body, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Benzene Sulfonamide Group
The 3-fluoro-4-methoxy substitution pattern distinguishes this compound from close analogs. For example:
- N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide () replaces the fluoro and methoxy groups with a single chlorine atom.
Core Scaffold and Functional Group Variations
Indoline Derivatives with Sulfonamide Groups
- JNJ5207787 (): Features a 3-cyano-phenylacrylamide group instead of sulfonamide. This highlights the sulfonamide’s role in the target compound for specific interactions (e.g., enzymatic active sites) .
Indole-Based Kinase Inhibitors
- Motesanib (): A dihydroindole derivative with a pyridine carboxamide group. Motesanib inhibits VEGFR-1/2/3 with low nM IC₅₀ values, demonstrating how indole derivatives can achieve potent kinase inhibition. The target compound’s sulfonamide group may prioritize different targets (e.g., carbonic anhydrases or proteases) over kinases .
Role of Fluorine Substitution
The 3-fluoro group in the target compound may enhance binding affinity or metabolic stability, as seen in other fluorinated drugs. For instance, the compound in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) uses fluorine to improve pharmacokinetics .
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 351.4 g/mol. Its structure features a sulfonamide group attached to a fluorinated methoxybenzene and an indole-derived moiety, which is crucial for its biological activity.
Anticancer Properties
Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar sulfonamide compounds can inhibit tumor growth by targeting key pathways involved in cancer cell proliferation and survival. The specific compound is hypothesized to interact with various cellular targets, potentially affecting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms including apoptosis and cell cycle arrest.
Table 1: Comparison of IC50 Values for Related Sulfonamide Compounds
| Compound Name | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.53 |
| Compound B | A549 | 20.30 |
| This compound | TBD | TBD |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor angiogenesis and growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through flow cytometry techniques measuring annexin V staining.
- Cell Cycle Arrest : Research indicates that certain sulfonamides can arrest the cell cycle at specific phases (e.g., G2/M phase), preventing further division and proliferation of cancer cells.
Case Studies
A recent study investigated the effects of various sulfonamide derivatives on cancer cell lines, revealing that modifications in the chemical structure significantly influenced their biological activity.
Case Study Summary:
- Objective : To evaluate the anticancer potential of sulfonamide derivatives.
- Methodology : Various derivatives were synthesized and tested against several cancer cell lines.
- Findings : Compounds with similar structural features to this compound exhibited promising cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
Future Directions and Research Needs
Despite the promising biological activities associated with this compound, there remains a significant gap in comprehensive studies specifically targeting this compound. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, bioavailability, and overall therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound will aid in understanding its full potential.
- Structure–Activity Relationship (SAR) Studies : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
